molecular formula C11H8F4N2O2 B14472503 4,5,6,7-Tetrafluoro-L-tryptophan CAS No. 72120-72-0

4,5,6,7-Tetrafluoro-L-tryptophan

Cat. No.: B14472503
CAS No.: 72120-72-0
M. Wt: 276.19 g/mol
InChI Key: TVKMKLHCZVODHW-BYPYZUCNSA-N
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Description

4,5,6,7-Tetrafluoro-L-tryptophan is a fluorinated analog of the amino acid tryptophan. This compound is characterized by the substitution of hydrogen atoms with fluorine atoms at the 4, 5, 6, and 7 positions on the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetrafluoro-L-tryptophan typically involves the fluorination of L-tryptophan. One common method includes the use of electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is carried out in an organic solvent like acetonitrile at low temperatures to ensure selective fluorination .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction parameters to achieve high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 4,5,6,7-Tetrafluoro-L-tryptophan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,5,6,7-Tetrafluoro-L-tryptophan has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrafluoro-L-tryptophan involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and van der Waals interactions. This results in altered enzyme activity or receptor signaling pathways, which can be exploited for therapeutic purposes .

Comparison with Similar Compounds

Uniqueness: 4,5,6,7-Tetrafluoro-L-tryptophan is unique due to its specific fluorination pattern, which imparts distinct chemical and biological properties. Its ability to mimic natural tryptophan while providing enhanced stability and reactivity makes it a valuable tool in various research applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are used to prepare 4,5,6,7-Tetrafluoro-L-tryptophan, and what intermediates are critical for its synthesis?

  • Methodological Answer : The synthesis begins with 2-pentafluorophenylpropionic acid (2-PFPPA), which reacts with allylamine followed by cyclization using lithium diisopropylamide (LDA) to yield 3-methyl-4,5,6,7-tetrafluoroindole (3-Me-indole-f4) in 72% yield. Subsequent oxidation with SeO₂ produces intermediates like indole-f4-3-CHO (86% yield) or 3-(AcO-methyl)indole-f4 (60% yield), which are pivotal for synthesizing fluorinated tryptophan analogs .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are essential for confirming fluorination patterns and stereochemistry. For example, crystallographic characterization of Zn(II) complexes with tetrafluorinated benzothiazole ligands (e.g., compound 4 in ) provides structural insights via X-ray diffraction. Fluorescence spectroscopy can also assess environmental sensitivity due to fluorine's electron-withdrawing effects .

Q. What role does fluorination play in altering the physicochemical properties of tryptophan analogs?

  • Methodological Answer : Fluorination increases hydrophobicity and electron density at the indole ring, enhancing resistance to enzymatic degradation. Comparative studies using HPLC or fluorometric assays (e.g., Tryptophan Fluorometric Assay Kit in ) quantify stability differences between native and fluorinated tryptophan in biological matrices .

Advanced Research Questions

Q. What experimental challenges arise when incorporating this compound into nicotinic acetylcholine receptors (nAChRs), and how can these be addressed?

  • Methodological Answer : Low expression yields occur due to steric hindrance from fluorine atoms, as observed in α4β4 and α7 nAChRs. To mitigate this, use nicotine (instead of acetylcholine) as an agonist to amplify signal detection. Optimize codon usage in heterologous expression systems (e.g., Xenopus oocytes) and validate incorporation via radioligand binding assays .

Q. How does this compound serve as a probe for studying cation-π interactions in ligand-binding domains?

  • Methodological Answer : Fluorine's electron-withdrawing nature disrupts cation-π interactions between tryptophan residues (e.g., TrpB in nAChRs) and agonists like acetylcholine. Compare EC₅₀ values of fluorinated vs. non-fluorinated analogs using electrophysiology (e.g., two-electrode voltage clamping). A 9-fold increase in EC₅₀ for 5-CN-Trp vs. 5-bromo-tryptophan confirms the interaction's sensitivity to fluorination .

Q. What strategies improve the yield of fluorinated tryptophan derivatives in complex biochemical systems?

  • Methodological Answer : Optimize deprotection steps (e.g., indole-nitrogen deprotection in ) and employ LDA for cyclization to reduce side reactions. For protein engineering, use amber codon suppression with orthogonal tRNA/synthetase pairs to enhance incorporation efficiency in E. coli or mammalian cells .

Q. How does fluorination at the 4,5,6,7 positions affect fluorescence quenching in protein folding studies?

  • Methodological Answer : Time-resolved fluorescence spectroscopy reveals that fluorinated tryptophan exhibits reduced quantum yield and altered decay kinetics compared to native tryptophan. Use single-tryptophan mutants (e.g., proteins with one fluorinated residue) to isolate environmental effects, such as solvent accessibility or hydrophobic packing .

Q. Can this compound be used to study metabolic pathways involving indoleamine 2,3-dioxygenase (IDO1)?

  • Methodological Answer : Fluorinated tryptophan analogs competitively inhibit IDO1-mediated tryptophan catabolism. Validate through dual luciferase assays (e.g., IDO1 promoter activity in ) and measure tryptophan levels in cell supernatants via fluorometric assays. Compare IC₅₀ values with non-fluorinated controls .

Q. Methodological Considerations

  • Data Contradictions : highlights discrepancies in fluorinated tryptophan's compatibility with different agonists (ACh vs. nicotine). Address this by standardizing agonist selection based on receptor subtype and experimental goals.
  • Advanced Tools : Use quantum mechanical calculations (e.g., DFT) to model fluorine's electronic effects on aromatic interactions, complementing empirical data from crystallography .

Properties

CAS No.

72120-72-0

Molecular Formula

C11H8F4N2O2

Molecular Weight

276.19 g/mol

IUPAC Name

(2S)-2-amino-3-(4,5,6,7-tetrafluoro-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C11H8F4N2O2/c12-6-5-3(1-4(16)11(18)19)2-17-10(5)9(15)8(14)7(6)13/h2,4,17H,1,16H2,(H,18,19)/t4-/m0/s1

InChI Key

TVKMKLHCZVODHW-BYPYZUCNSA-N

Isomeric SMILES

C1=C(C2=C(N1)C(=C(C(=C2F)F)F)F)C[C@@H](C(=O)O)N

Canonical SMILES

C1=C(C2=C(N1)C(=C(C(=C2F)F)F)F)CC(C(=O)O)N

Origin of Product

United States

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